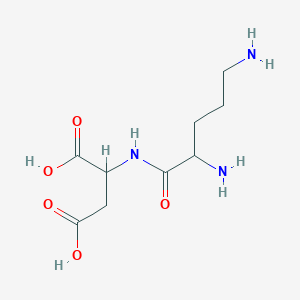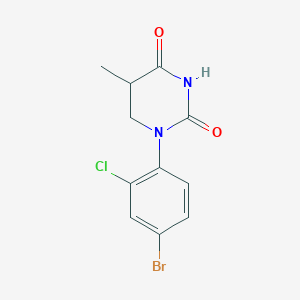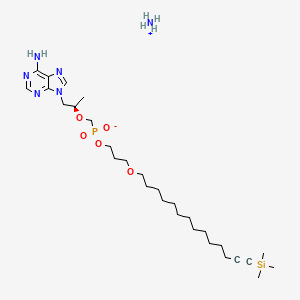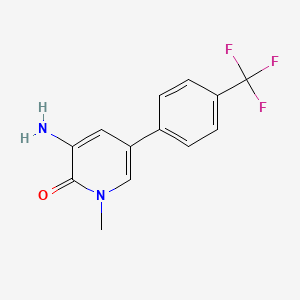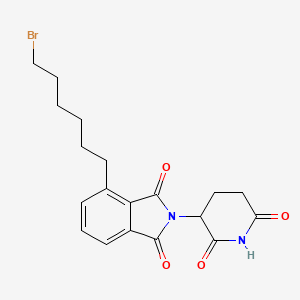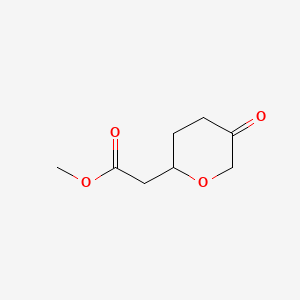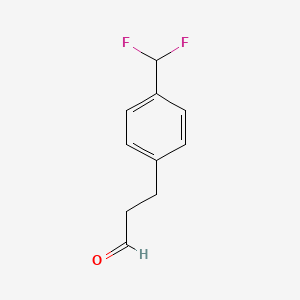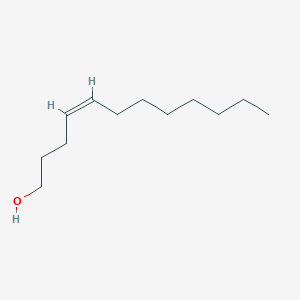
Z-4-Dodecenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-4-Dodecenol: is an organic compound with the molecular formula C₁₂H₂₄O . It is a type of alcohol characterized by the presence of a double bond in the fourth position of the dodecane chain, specifically in the cis configuration. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Z-4-Dodecenol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 4-dodecene. This method typically involves the following steps:
Hydroboration: 4-Dodecene is reacted with borane (BH₃) to form an organoborane intermediate.
Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1-dodecene followed by selective hydrogenation . This process ensures the formation of the desired cis configuration at the fourth position of the dodecane chain .
Análisis De Reacciones Químicas
Types of Reactions: Z-4-Dodecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products:
Oxidation: Formation of 4-dodecenal or 4-dodecenoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of various ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
Z-4-Dodecenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in certain insect species, influencing their behavior and communication.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and surfactants
Mecanismo De Acción
The mechanism of action of Z-4-Dodecenol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of signaling events that influence their behavior. In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
(E)-4-Dodecen-1-ol: The trans isomer of Z-4-Dodecenol, differing in the configuration of the double bond.
4-Dodecanol: A saturated alcohol with no double bonds.
4-Dodecenal: An aldehyde derivative of this compound.
Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its role as a pheromone and its specific reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C12H24O |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
(Z)-dodec-4-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,13H,2-7,10-12H2,1H3/b9-8- |
Clave InChI |
HPSZLHZEQBRQIA-HJWRWDBZSA-N |
SMILES isomérico |
CCCCCCC/C=C\CCCO |
SMILES canónico |
CCCCCCCC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


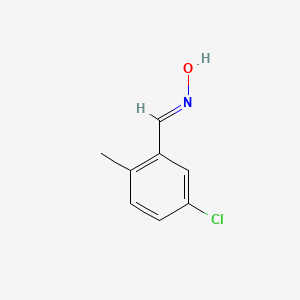
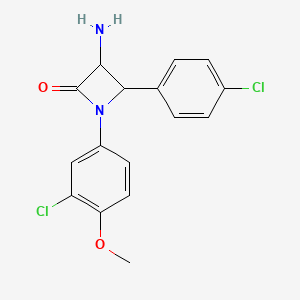
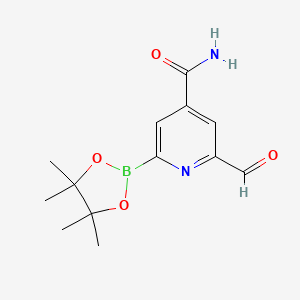
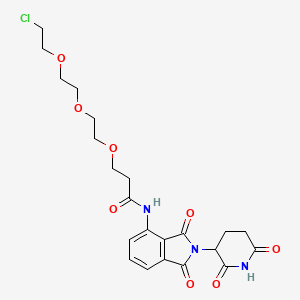
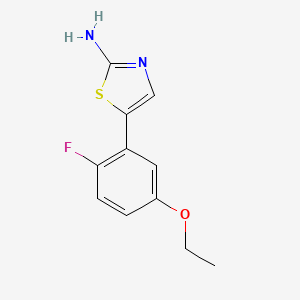
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
